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Compound of Interest

Compound Name: Fluotrimazole

Cat. No.: B1212480

Introduction

Fluotrimazole is a synthetic broad-spectrum antifungal agent belonging to the triazole class of
compounds.[1][2] Primarily utilized as a topical treatment, it is effective against a variety of
fungal infections, including those caused by dermatophytes and yeasts.[3] Its therapeutic
efficacy stems from the targeted disruption of ergosterol synthesis, an essential process for
maintaining the integrity of fungal cell membranes.[4] This guide provides a comprehensive
technical overview of fluotrimazole, detailing its chemical structure, physicochemical
properties, mechanism of action, synthesis, and key experimental protocols for its evaluation.

Chemical Identity and Structure

Fluotrimazole is chemically identified as 1-[diphenyl-[3-(trifluoromethyl)phenyllmethyl]-1,2,4-
triazole.[5][6] It is a synthetic compound recognized as a triazole fungicide.[1][5]
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Table 1: Chemical Identifiers for Fluotrimazole

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.benchchem.com/product/b1212480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference(s)

1-[diphenyl-[3-

IUPAC Name (trifluoromethyl)phenyllmethyl]-  [5][6]
1,2,4-triazole

CAS Number 31251-03-3 [1][5]

Molecular Formula C22H16F3N3 [1][5]

Molecular Weight 379.38 g/mol [51[7]

INChl=1S/C22H16F3N3/c23-
22(24,25)20-13-7-12-19(14-

InChl 20)21(28-16-26-15-27-28,17- [1][5]
8-3-1-4-9-17)18-10-5-2-6-11-
18/h1-16H
LXMQMMSGERCRSU-

InChiKey [1][5]

UHFFFAOYSA-N

C1=CC=C(C=C1)C(C2=CC=C
Canonical SMILES C=C2)(C3=CC(=CC=C3)C(F)  [5]
(F)F)N4C=NC=N4

Fluotrimazol, Persulon, B
Synonyms [1][5]
6660, NSC 303302

Physical and Chemical Properties

A summary of the known physical and chemical properties of fluotrimazole is presented below.
It is important to note that some reported values pertain to solutions of fluotrimazole, as
indicated in the table.

Table 2: Physical and Chemical Properties of Fluotrimazole
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Property Value Notes Reference(s)
Melting Point 132 °C For pure solid [8]
. _ 485.6 °C at 760
Boiling Point Calculated [9]
mmHg
Density 1.21 g/cm3 Calculated [9]
- 0.015 mg/L (at 20 °C, .
Water Solubility H7) Low solubility [8]
p

Cyclohexanone:

200,000

mg/LDichloromethane

: 400,000 (at 20 °C) (8]
mg/LIsopropanol:

50,000 mg/LToluene:

100,000 mg/L

Organic Solvent
Solubility

LogP (Octanol/Water

- o 5.137 Calculated [5][9]
Partition Coefficient)

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

Fluotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14a-demethylase,
a fungal cytochrome P450 enzyme (CYP51).[4][10] This enzyme is a critical component of the
fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.
[11] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role
analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and
the function of membrane-bound proteins.[9]

By inhibiting lanosterol 14a-demethylase, fluotrimazole disrupts the production of ergosterol.
[4] This leads to a depletion of ergosterol in the cell membrane and a simultaneous
accumulation of toxic 14a-methylated sterol precursors.[10] The combination of ergosterol
depletion and toxic precursor accumulation compromises the structural and functional integrity
of the fungal cell membrane, leading to increased permeability, disruption of cellular processes,

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1368.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029249/
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1368.htm
https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1368.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Fluotrimazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029249/
https://www.benchchem.com/product/b1212480?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg406.pdf
https://synapse.patsnap.com/article/what-are-ergosterol-biosynthesis-inhibitors-and-how-do-they-work
https://www.ncbi.nlm.nih.gov/books/NBK551581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029249/
https://www.benchchem.com/product/b1212480?utm_src=pdf-body
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg406.pdf
https://synapse.patsnap.com/article/what-are-ergosterol-biosynthesis-inhibitors-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).
[4][11]

Lanosterol 14a-demethylase
(cps1)

Click to download full resolution via product page
Fungal Ergosterol Biosynthesis Pathway Inhibition.

Chemical Synthesis

Fluotrimazole is produced commercially through a multi-step synthetic route.[8] The process
begins with m-bromotrifluorotoluene, which is first converted into a Grignard reagent. This
organometallic intermediate then undergoes a nucleophilic addition reaction with
benzophenone. Subsequent hydrolysis with ammonium chloride yields 3-trifluoromethyl
triphenylmethanol. This alcohol is then chlorinated to form 3-
trifluoromethyltriphenylchloromethane. In the final step, this chlorinated intermediate is reacted
with 1,2,4-triazole in the presence of triethylamine and N,N-dimethylformamide (DMF) under a
nitrogen atmosphere to yield the final product, fluotrimazole.[8]
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Multi-step Synthesis Workflow for Fluotrimazole.
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Experimental Protocols
Antifungal Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism. The broth microdilution method, as
standardized by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), is a
common procedure.

Methodology (Adapted from CLSI M27/M38 guidelines):

o Preparation of Fluotrimazole Stock Solution: Prepare a stock solution of fluotrimazole in a
suitable solvent like dimethyl sulfoxide (DMSO).

o Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the
fluotrimazole stock solution with a standardized growth medium (e.g., RPMI-1640 buffered
with MOPS) to achieve a range of final concentrations.

e Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested
(e.g., Candida albicans, Trichophyton rubrum) from a fresh culture. Adjust the suspension
turbidity to match a 0.5 McFarland standard, which is then further diluted in the growth
medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103
cells/mL.

 Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a
drug-free growth control well. A sterility control well (medium only) should also be included.

 Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

e MIC Reading: Determine the MIC by visually inspecting the wells or using a
spectrophotometric plate reader. The MIC is the lowest fluotrimazole concentration at which
a significant inhibition of growth (typically 250% reduction in turbidity compared to the drug-
free growth control) is observed.
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General Workflow for MIC Determination.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the effect of fluotrimazole on its target pathway by quantifying

the total ergosterol content in fungal cells.

Methodology (Adapted from Arthington-Skaggs et al.):
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o Cell Culture: Grow the fungal isolate in a suitable broth medium supplemented with various
sub-inhibitory concentrations of fluotrimazole (e.g., 0, 0.25 x MIC, 0.5 x MIC, 1 x MIC). A
no-drug control culture must be included. Incubate for a defined period (e.g., 16-24 hours).

o Cell Harvesting and Saponification:

[e]

Harvest the fungal cells from each culture by centrifugation.

(¢]

Wash the cell pellets with sterile distilled water.

[¢]

Resuspend the pellets in a 25% alcoholic potassium hydroxide solution.

[¢]

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.
» Ergosterol Extraction:
o After cooling the tubes to room temperature, add sterile water and n-heptane.

o Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol)
into the n-heptane phase.

e Spectrophotometric Analysis:
o Carefully transfer the upper n-heptane layer to a quartz cuvette.
o Scan the absorbance of the sample from 230 to 300 nm using a spectrophotometer.

o Ergosterol presents a characteristic four-peaked absorbance curve. The presence of
ergosterol and a C-24(28) sterol intermediate (accumulated due to inhibition) is calculated
based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).

o Data Analysis: Calculate the percentage of ergosterol inhibition at each fluotrimazole
concentration relative to the no-drug control.

Toxicity Studies

Toxicological evaluation is performed according to standardized international guidelines, such
as those from the Organisation for Economic Co-operation and Development (OECD).
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Table 3: Summary of Acute Toxicity Data for Fluotrimazole

Test Species Route Value Reference(s)
LDso Rat Oral >5000 mg/kg [9]
Oral /
LDso Mouse, Rat ) >1000 mg/kg [12]
Intraperitoneal

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404):

Animal Model: The albino rabbit is the recommended species. A single animal is used for an
initial test.

o Test Substance Application: A small area (approx. 6 cm?2) of the animal's dorsal skin is
clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of fluotrimazole is applied
to the skin under a gauze patch.

o Exposure: The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

o Observation: After patch removal, the skin is examined for signs of erythema (redness) and
edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be
extended up to 14 days to assess the reversibility of any observed effects.

e Scoring: Skin reactions are scored using a standardized grading system (e.g., Draize scale).
If the initial test shows corrosive or severe irritant effects, no further testing is needed. If the
effects are mild or equivocal, the test is confirmed using at least two additional animals.

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (Adapted from OECD Guideline
406):

» Animal Model: The albino guinea pig is the animal of choice. The test involves a treatment
group (minimum 10 animals) and a control group (minimum 5 animals).

¢ Induction Phase:

o Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the
clipped shoulder region of the treatment group animals: (1) Freund's Complete Adjuvant

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b1212480?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12029249/
https://patents.google.com/patent/CN105906575A/en
https://www.benchchem.com/product/b1212480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(FCA) mixed with vehicle, (2) the test substance in a suitable vehicle, and (3) the test
substance emulsified in FCA. Control animals receive injections with adjuvant and vehicle
only.

o Day 7 (Topical Application): One week later, the injection site is pre-treated with an irritant
(e.g., sodium lauryl sulfate), and then the test substance (in a high, non-necrotizing
concentration) is applied topically under an occlusive patch for 48 hours.

e Challenge Phase:

o Day 21: Two weeks after the topical induction, both the treatment and control groups are
challenged with a topical application of the test substance at the highest non-irritating
concentration on a fresh, un-treated area of skin.

o Observation and Scoring: The challenge sites are observed for erythema and edema at 24
and 48 hours after patch removal. A sensitizing agent is identified by a significantly higher
incidence and severity of skin reactions in the treatment group compared to the control

group.

Safety and Hazards

Fluotrimazole exhibits a low acute toxicity profile.[12] GHS hazard statements indicate that it
may cause long-lasting harmful effects to aquatic life.[5] In topical applications for humans, it is
generally well-tolerated.[3] Studies in animal models have shown that fluotrimazole cream
lacks sensitizing potential, is devoid of phototoxic potential, and does not induce photoallergic
reactions.[12] Due to its very low systemic absorption rate following topical application, the risk
of systemic toxicity is minimal.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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